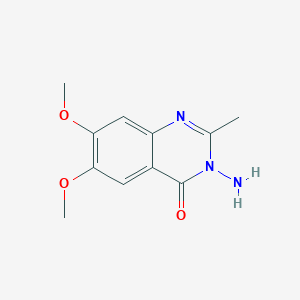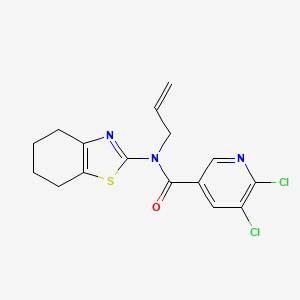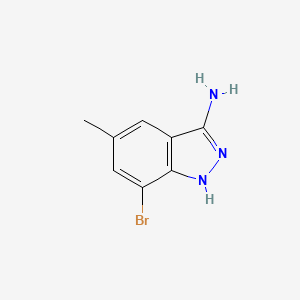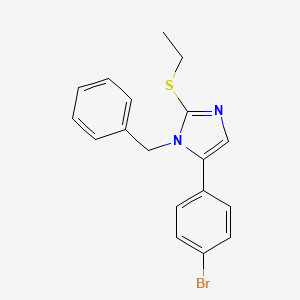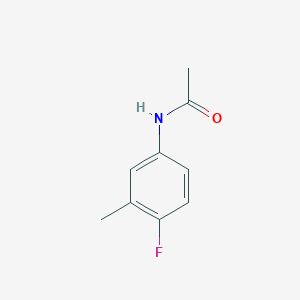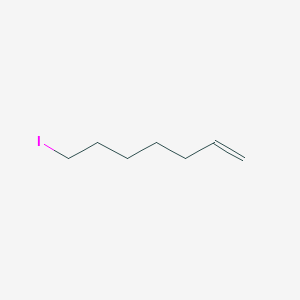
7-Iodohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodohept-1-ene is an organic compound with the molecular formula C7H13I. It is an alkyl iodide with a seven-carbon chain, where the iodine atom is attached to the seventh carbon, and a double bond is present between the first and second carbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Iodohept-1-ene can be synthesized through various methods. One common approach involves the iodination of hept-1-ene. This can be achieved by reacting hept-1-ene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, followed by nucleophilic attack by the iodide ion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process may include the use of catalysts to improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized heptenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hept-1-yne.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in the presence of a radical initiator.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: 7-Hydroxyhept-1-ene, 7-Cyanohept-1-ene.
Addition: 7,7-Dibromoheptane, 7-Bromoheptane.
Elimination: Hept-1-yne.
Aplicaciones Científicas De Investigación
7-Iodohept-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 7-Iodohept-1-ene in chemical reactions involves the formation of reactive intermediates, such as iodonium ions or radicals, depending on the reaction conditions. These intermediates facilitate the substitution, addition, or elimination processes. In biological systems, the iodine atom can interact with enzymes or proteins, potentially leading to the formation of covalent bonds or the disruption of normal biochemical pathways .
Comparación Con Compuestos Similares
7-Bromohept-1-ene: Similar in structure but with a bromine atom instead of iodine. It is less reactive due to the lower electronegativity and bond dissociation energy of bromine compared to iodine.
7-Chlorohept-1-ene: Contains a chlorine atom. It is even less reactive than the bromo and iodo analogs due to the stronger carbon-chlorine bond.
Hept-1-yne: An alkyne with a triple bond between the first and second carbons. .
Uniqueness: 7-Iodohept-1-ene is unique due to the presence of the iodine atom, which imparts higher reactivity in substitution and elimination reactions compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Propiedades
IUPAC Name |
7-iodohept-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGSTZYMNCELHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2400551.png)
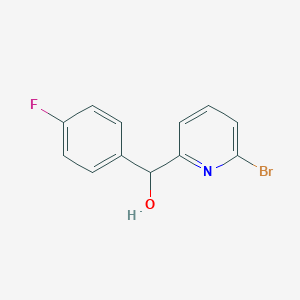
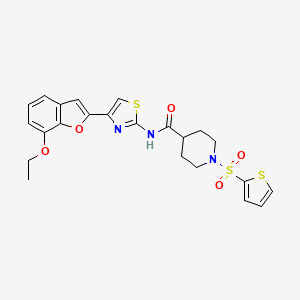
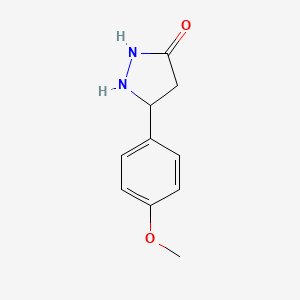
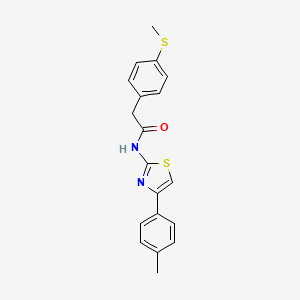
![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)
![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)
![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)
